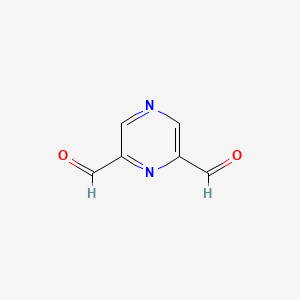

Pyrazine-2,6-dicarbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2O2 |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

pyrazine-2,6-dicarbaldehyde |

InChI |

InChI=1S/C6H4N2O2/c9-3-5-1-7-2-6(4-10)8-5/h1-4H |

InChI Key |

IKTULDHSBKTAJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Pyrazine 2,6 Dicarbaldehyde

Established Synthetic Routes for Pyrazine-2,6-dicarbaldehyde

The formation of this compound is most commonly achieved through the oxidation of precursor molecules. These methods often involve the use of specific oxidizing agents and carefully controlled reaction conditions to achieve the desired dicarbaldehyde in satisfactory yields.

Oxidation Reactions for Dicarbaldehyde Formation

Oxidation strategies represent a primary approach for the synthesis of this compound. These methods typically start from more readily available pyrazine (B50134) derivatives and introduce the aldehyde functionalities through the action of an oxidizing agent.

A notable two-step synthesis involves the transformation of 2,6-dimethylpyrazine (B92225) into a distyryl derivative, which is then subjected to oxidation. tandfonline.comtandfonline.comfigshare.comresearchgate.netscilit.com This subsequent oxidation is efficiently carried out using a tandem system of osmium tetroxide (OsO₄) and periodate (B1199274) ions at low temperatures. tandfonline.com In this system, OsO₄ oxidizes the olefinic double bonds of the distyrylpyrazine intermediate to a vicinal diol. tandfonline.com The periodate ions then cleave this diol to yield the target this compound and benzaldehyde (B42025). tandfonline.com Concurrently, the periodate reoxidizes the reduced osmium species back to its active Os(VIII) state, allowing for a catalytic cycle. tandfonline.com This method has been reported to produce the dicarbaldehyde with an isolated yield of approximately 40-45%. tandfonline.com

Another established, though less efficient, route involves the ozonolysis of 2,6-distyrylpyrazine. researchgate.net This process requires high concentrations of ozone and long reaction times, often resulting in poor product yields. tandfonline.com

Table 1: Comparison of Tandem Oxidation and Ozonolysis

| Feature | Tandem Oxidation (OsO₄/Periodate) | Ozonolysis |

|---|---|---|

| Starting Material | 2,6-Distyrylpyrazine | 2,6-Distyrylpyrazine |

| Key Reagents | Osmium tetroxide, Periodate | Ozone |

| Reaction Conditions | Low temperature | High ozone concentration, long reaction time |

| Reported Yield | 40-45% tandfonline.com | Poor tandfonline.com |

An alternative strategy for the synthesis of pyrazine dicarboxaldehydes involves the oxidation of bis(hydroxymethyl)pyrazine precursors using manganese dioxide (MnO₂). researchgate.netresearchgate.net While the direct application to the 2,6-isomer is less detailed in the provided sources, the multi-gram scale synthesis of the related pyrazine-2,5-dicarboxaldehyde has been successfully achieved via MnO₂ oxidation of 2,5-bis(hydroxymethyl)pyrazine. researchgate.netresearchgate.net Manganese dioxide is a common and effective reagent for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes. wikipedia.org

Selenium dioxide (SeO₂) is another oxidizing agent employed in the synthesis of pyrazine-based aldehydes. core.ac.uk It is particularly effective for the oxidation of α-methyl groups on the pyrazine ring. core.ac.uk For instance, the reaction of tetramethylpyrazine with SeO₂ yields 2,5-dimethylpyrazine-3,6-dicarboxaldehyde. researchgate.netcore.ac.uk The regioselective oxidation of 2,3,5,6-tetramethylpyrazine (B1682967) using selenium dioxide in the presence of silver nitrate (B79036) has also been reported to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) in high yields, which can be a precursor to the corresponding aldehyde. rsc.orgresearchgate.net While direct synthesis of this compound using SeO₂ is not explicitly detailed, its utility in oxidizing methyl groups on the pyrazine core suggests its potential in a multi-step approach. nih.govscite.ai

Multi-step Reaction Protocols from Precursors

Multi-step syntheses provide a versatile platform for the preparation of this compound, often starting from simple and readily available pyrazine derivatives. A common strategy involves the initial condensation of 2,6-dimethylpyrazine with benzaldehyde to form 2,6-distyrylpyrazine. tandfonline.comresearchgate.net This intermediate is then subjected to an oxidative cleavage reaction, such as the aforementioned tandem oxidation with OsO₄/periodate or ozonolysis, to yield the final dicarbaldehyde. tandfonline.comresearchgate.net

Another multi-step approach could involve the synthesis of 2,6-bis(hydroxymethyl)pyrazine from 2,6-dimethylpyrazine, which is then oxidized to the dicarbaldehyde. researchgate.netresearchgate.net The synthesis of related pyrazine dicarboxamides has been achieved through a three-step reaction starting from 2,6-dimethylpyridine, which is first oxidized to pyridine-2,6-dicarboxylic acid. davidpublisher.com This acid is then esterified and subsequently reacted with hydrazine (B178648) hydrate. davidpublisher.com A similar pathway starting from 2,6-dimethylpyrazine could potentially lead to this compound.

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazine derivatives. While the synthesis of the symmetrical this compound does not inherently require regioselective control, the principles are relevant for creating more complex structures. For example, the Boekelheide reaction has been utilized in a regioselective manner to synthesize 3,6-dialkylpyrazine-2,5-dicarboxaldehydes. researchgate.net This demonstrates that specific reaction pathways can be controlled to functionalize particular positions on the pyrazine ring, a concept that could be adapted for the synthesis of substituted this compound derivatives. The regioselective oxidation of tetramethylpyrazine to 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate also highlights the ability to control the position of oxidation on the pyrazine core. rsc.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dimethylpyrazine |

| 2,6-Distyrylpyrazine |

| Osmium Tetroxide |

| Periodate |

| Benzaldehyde |

| Manganese Dioxide |

| 2,6-Bis(hydroxymethyl)pyrazine |

| Pyrazine-2,5-dicarboxaldehyde |

| 2,5-Bis(hydroxymethyl)pyrazine |

| Selenium Dioxide |

| Tetramethylpyrazine |

| 2,5-Dimethylpyrazine-3,6-dicarboxaldehyde |

| Silver Nitrate |

| 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate |

| Pyridine-2,6-dicarboxylic acid |

| Hydrazine hydrate |

Derivatization Strategies and Post-Synthetic Modification

The chemical reactivity of this compound is dominated by its two aldehyde groups and the electron-deficient pyrazine ring. These features allow for a variety of post-synthetic modifications to tailor its properties for specific applications in materials science and coordination chemistry.

Schiff Base Condensation Reactions

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone for the synthesis of complex ligands and functional materials. The general reaction involves the treatment of the dicarbaldehyde with two equivalents of a primary amine, often in a solvent like ethanol (B145695) or methanol (B129727), sometimes with acid catalysis, to yield a bis(imine) derivative.

This strategy has been employed to create elaborate ligands for coordination chemistry. For instance, the condensation of pyrazine dicarbaldehydes with various amines, such as 2,6-diisopropylaniline (B50358), leads to the formation of sterically demanding bis(iminomethyl)pyrazine ligands. researchgate.net These reactions are fundamental for generating N-donor sites, which can then coordinate with metal ions to form well-defined supramolecular structures and coordination polymers. The resulting Schiff base ligands are crucial in the development of catalysts and materials with specific electronic or photophysical properties.

Reduction Pathways to Alcohols

The aldehyde functionalities of this compound can be selectively reduced to primary alcohols, yielding pyrazine-2,6-dimethanol. This transformation converts the electron-withdrawing aldehyde groups into versatile hydroxymethyl groups, which can be used for further synthetic elaborations, such as esterification or etherification.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an alcoholic solvent like methanol or ethanol when using NaBH₄. This reduction is a key step in creating more flexible ligand scaffolds compared to the rigid structures often formed from the dicarbaldehyde precursor.

Table 1: Common Reducing Agents for Pyrazine Aldehydes

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Pyrazine-2,6-dimethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, 0°C to RT | Pyrazine-2,6-dimethanol |

This table presents generally applicable reduction methods based on the reactivity of related pyrazine aldehydes.

Oxidation to Dicarboxylic Acids

The aldehyde groups of this compound can be oxidized to form pyrazine-2,6-dicarboxylic acid. This dicarboxylic acid is another important derivative, serving as a key building block for polyesters, polyamides, and metal-organic frameworks (MOFs).

Several oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective. The oxidation of a related compound, 2,5-dimethylpyrazine, to pyrazine-2,5-dicarboxylic acid has also been achieved using selenium dioxide (SeO₂). scite.ai The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. The resulting dicarboxylic acid provides two coordination sites (one nitrogen and one oxygen from each carboxylate group), making it a valuable component in coordination chemistry. researchgate.net

Table 2: Common Oxidizing Agents for Pyrazine Aldehydes

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat | Pyrazine-2,6-dicarboxylic acid |

| Chromium Trioxide (CrO₃) | Sulfuric acid, acetone (B3395972) (Jones oxidation) | Pyrazine-2,6-dicarboxylic acid |

| Selenium Dioxide (SeO₂) | Dioxane, heat | Pyrazine-2,6-dicarboxylic acid |

This table presents generally applicable oxidation methods based on the reactivity of related pyrazine aldehydes and their precursors.

Nucleophilic Substitution Reactions

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. slideshare.net This electron deficiency is further enhanced by the two electron-withdrawing aldehyde groups at the 2 and 6 positions. Consequently, the pyrazine ring in this compound is susceptible to nucleophilic attack. researchgate.netthieme-connect.de

While direct nucleophilic substitution of a hydrogen atom on the pyrazine ring is generally challenging, it can occur under specific conditions, such as the Chichibabin reaction using sodium amide. thieme-connect.de More commonly, nucleophilic aromatic substitution (SNAr) occurs when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de The electron-withdrawing nature of the aldehyde groups would activate the ring towards such substitutions. The positions ortho and para to the nitrogen atoms are the most electron-deficient and therefore the most likely sites for nucleophilic attack. researchgate.net These reactions open pathways to introduce a wide range of functional groups directly onto the pyrazine core, further diversifying the chemical space accessible from this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of growing interest. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One approach involves the use of more environmentally benign reaction media and energy sources. For example, microwave-assisted organic synthesis has been shown to accelerate reactions, such as the condensation step in the synthesis of pyrazine-dicarbaldehyde precursors, leading to higher yields and shorter reaction times. researchgate.net

Another key aspect of green chemistry is the use of catalytic methods. The development of syntheses for pyrazine derivatives using earth-abundant metal catalysts, such as manganese, for dehydrogenative coupling reactions represents a significant advance. acs.org These catalytic cycles often have high atom economy and avoid the use of stoichiometric, and often toxic, reagents. For instance, the synthesis of pyrazines from 1,2-amino alcohols catalyzed by a manganese pincer complex is a prime example of a greener synthetic route. acs.org

Furthermore, optimizing traditional synthetic routes can also align with green chemistry principles. An efficient two-step synthesis of this compound starts from the readily available 2,6-dimethylpyrazine. researchgate.net This pathway involves condensation with benzaldehyde to form 2,6-distyrylpyrazine, followed by oxidative cleavage. researchgate.net The oxidation step can be performed using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like sodium periodate, which is a greener alternative to using stoichiometric amounts of toxic heavy metals. researchgate.net

Coordination Chemistry of Pyrazine 2,6 Dicarbaldehyde

Ligand Design Principles and Coordination Modes

The coordination potential of Pyrazine-2,6-dicarbaldehyde is defined by the presence of two distinct types of donor sites: the nitrogen atoms within the aromatic pyrazine (B50134) ring and the oxygen atoms of the two aldehyde groups.

The two nitrogen atoms located at positions 1 and 4 of the pyrazine ring are key coordination sites. These sp²-hybridized nitrogen atoms possess lone pairs of electrons that are available for donation to a metal center, similar to the well-studied coordination of pyridine (B92270). The geometric arrangement of these nitrogen atoms, positioned opposite each other across the ring, makes them ideal for forming bridged structures where the pyrazine unit links two separate metal ions.

The oxygen atoms of the two carbonyl groups (C=O) in the aldehyde moieties at positions 2 and 6 represent potential O-donor sites. While the carbonyl oxygen is a relatively weak Lewis base compared to other oxygen donors like carboxylates or alkoxides, it can still participate in coordination. In the context of this compound, the proximity of an aldehyde oxygen to a pyrazine nitrogen allows for the potential formation of a five-membered chelate ring (N,O-coordination) with a single metal ion. However, the high reactivity of the aldehyde groups means they are more frequently transformed into more robust imine donors via Schiff base condensation prior to metal complexation.

This compound is inherently suited to act as a bridging ligand. The divergent orientation of the two pyrazine nitrogen atoms facilitates the formation of coordination polymers or dinuclear complexes by linking two metal centers. This bridging capability is a hallmark of pyrazine-based ligands and is fundamental to the construction of extended metal-organic frameworks. Furthermore, when used to form larger Schiff base ligands, the entire molecule can act as a sophisticated bridging unit, with the pyrazine core separating two distinct chelating sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound almost exclusively proceeds through its prior conversion into a more elaborate Schiff base ligand. This is achieved by reacting the dicarbaldehyde with a primary amine, resulting in a new ligand with multiple donor sites (imine nitrogens, pyrazine nitrogens, and potentially other donors from the amine). These multidentate ligands then readily coordinate with various metal ions.

Schiff base ligands derived from this compound have been successfully used to synthesize a variety of transition metal complexes. For instance, the condensation of 2,6-Dimethylpyrazine (B92225) with benzaldehyde (B42025) followed by ozonolysis yields this compound, which can then be reacted with amines like 2,6-diisopropylaniline (B50358) to form new chelating ligands. rsc.org These ligands provide multiple nitrogen donor sites that can coordinate to transition metals.

Research on the related Pyrazine-2,5-dicarbaldehyde (B3154441) has shown the formation of trimetallic triangular architectures with Fe(II) and Zn(II). researchgate.net In these structures, the metal ions are in an octahedral geometry, coordinated by the nitrogen atoms of the pyrazine ring and the newly formed imine groups from the Schiff base reaction. researchgate.net Similar principles apply to the 2,6-isomer, where the resulting ligands can encapsulate metal ions like Co(II) and Cu(II) in octahedral environments. Heterometallic complexes containing Co(III) and Ag(I) have also been prepared using pyrazine dicarboxamide ligands appended with pyridines, where the pyrazine core coordinates to the cobalt ion while the peripheral pyridine groups bind to silver ions. researchgate.net

| Metal Ion | Amine Precursor for Schiff Base | Resulting Complex Type | Typical Coordination Geometry | Reference |

|---|---|---|---|---|

| Fe(II) | 2-(2-aminoethyl)pyridine (B145717) | Trimetallic Helicate [Fe₃L₃]⁶⁺ | Octahedral | researchgate.net |

| Zn(II) | 2-(2-aminoethyl)pyridine | Trimetallic Helicate [Zn₃L₃]⁶⁺ | Octahedral | researchgate.net |

| Co(II) | 2,6-diisopropylaniline | Chelate Complex | Octahedral | rsc.org |

| Cu(II) | Various Amines | Mononuclear or Polynuclear | Octahedral, Square Pyramidal | |

| Co(III)/Ag(I) | Pyridine-appended amines | Heterometallic Complex | Octahedral (Co), Penta-coordinate (Ag) | researchgate.net |

The coordination chemistry of lanthanide ions with ligands derived from this compound is an area of growing interest. Lanthanide ions are characterized by their high and flexible coordination numbers (typically 8 to 10) and their preference for hard donor atoms like oxygen. While the direct coordination with the dicarbaldehyde is not reported, Schiff base derivatives offer suitable binding sites.

Studies on related systems, such as pyrazine dicarboxylic acids and pyridine dicarboxamides, provide insight into this area. For example, lanthanide complexes with pyrazine-2,6-dicarboxylic acid have been synthesized, demonstrating the ability of the pyrazine-2,6-disubstituted scaffold to coordinate to lanthanide ions like Er(III). bohrium.com Furthermore, Schiff base ligands derived from other aldehydes have been shown to form stable complexes with lanthanide ions such as Pr(III), Er(III), and Yb(III), where the imine nitrogens are the primary coordination sites. bohrium.com These complexes are often investigated for their unique luminescent and magnetic properties. mdpi.com The synthesis of lanthanide complexes with Schiff bases derived from this compound would follow a similar pathway, involving the condensation of the aldehyde with an appropriate amine, followed by the reaction with a lanthanide salt.

Spectroscopic Analysis of Coordination Environments (e.g., IR, UV-Vis, NMR)

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of functional groups. In the context of this compound derivatives like pyrazine-2,6-dicarboxylic acid, shifts in the vibrational frequencies of the carboxylate groups upon coordination to a metal center are indicative of bonding. For instance, the IR spectra of copper(II) complexes with pyrazine-2,3-dicarboxylic acid show a unidentate coordination of the carboxylate groups. chempap.org In complexes of a pyrazine-2-carboxylic acid derivative, shifts in the absorption band of the azomethine group in the IR spectra of Zn(II) and Cu(II) complexes confirmed coordination. researchgate.net The presence of counter-ions, such as perchlorate (B79767) in a silver(I) complex, can also be identified by characteristic strong bands in the IR spectrum. bg.ac.rs

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the metal complexes. For copper(II) complexes with a dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate ligand, low-intensity bands in the visible region are assigned to d-d transitions. bg.ac.rs In contrast, silver(I) complexes with the same ligand exhibit absorbance peaks in the UV region, attributed to intraligand charge transfer transitions. bg.ac.rs These spectra can indicate the geometry of the metal center and the nature of the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonance of protons and carbons near the binding sites. For instance, ¹H NMR was used to confirm the bidentate coordination of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate to Ag(I) ions. bg.ac.rs In some cases, fast ligand exchange on the NMR timescale can result in averaged signals, as observed in silver(I) complexes in DMSO-d6. bg.ac.rs Computational modeling, such as DFT analysis, can complement experimental NMR data to explain observed coordination geometries.

The table below summarizes key spectroscopic data for representative pyrazine-dicarbaldehyde-related metal complexes.

| Complex/Ligand | Spectroscopic Technique | Key Findings |

| Pyrazine-2,5-dicarbaldehyde | ¹³C NMR | Aldehyde carbonyl carbons at ~191.88 ppm; aromatic pyrazine carbons at ~148.84 and 133.49 ppm. |

| [Cu(2,3-Hpdc)₂(ron)₂] | IR | Unidentate coordination of carboxylate groups to Cu(II). chempap.org |

| Zn(II) and Cu(II) complexes of a pyrazine derivative | IR | Shift in the azomethine absorption band upon coordination. researchgate.net |

| Silver(I) complex with PF₆⁻ counter-ion | IR | Strong band at 839 cm⁻¹ attributed to the P-F bond. bg.ac.rs |

| Copper(II) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | UV-Vis | Low-intensity d-d transition bands in the visible region (e.g., 805.0 nm and 875.0 nm). bg.ac.rs |

| Silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | UV-Vis | Intraligand charge transfer transitions in the UV region (e.g., 296.0 nm). bg.ac.rs |

| Silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | ¹H NMR | Confirmed bidentate coordination to Ag(I), though fast ligand exchange in DMSO-d6 resulted in minimal chemical shifts compared to the free ligand. bg.ac.rs |

X-ray Crystallography for Structural Elucidation of Metal-Ligand Architectures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal-ligand architectures involving this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions within the crystal lattice.

The versatility of pyrazine-based ligands allows for the formation of a wide array of coordination compounds, from mononuclear complexes to multidimensional polymers. For instance, derivatives like pyrazine-2,3-dicarboxylic acid have been shown to form complexes with various metal ions, including Co(II) and Cd(II), where the ligand coordinates through a nitrogen atom and two oxygen atoms from the carboxylate groups. bohrium.com The resulting structures can be influenced by the presence of other ligands and solvent molecules.

Analysis of Coordination Geometries

The coordination geometry around the metal center in complexes derived from this compound is highly dependent on the metal ion, the specific form of the ligand (e.g., dicarboxylic acid vs. dicarboxamide), and the presence of co-ligands.

Common coordination geometries observed include:

Octahedral: In a magnesium(II) complex with pyrazine-2,6-dicarboxylate, the Mg²⁺ ion is coordinated to six water molecules in a distorted octahedral geometry. researchgate.net Similarly, a Co(II) complex with pyrazine-2,3-dicarboxylic acid and 1,10-phenanthroline (B135089) exhibits a distorted octahedral geometry. researchgate.net

Square Pyramidal: A copper(II) complex with pyridine-2,6-dicarboxylic acid and 2-aminothiazole (B372263) displays a square pyramidal geometry. rsc.org Another example is a binuclear copper(II) complex where one Cu(II) ion adopts a distorted square pyramidal geometry. researchgate.net

Pentagonal Bipyramidal: Calcium(II) complexes with pyrazine-2,6-dicarboxylate feature a pentagonal bipyramidal coordination polyhedron around the Ca(II) ion. researchgate.nettandfonline.com

Tetrahedral: In a zinc complex with pyrazine-2,5-diyldimethanol, one of the zinc ions exhibits a nearly tetrahedral geometry. mdpi.com

The table below provides examples of coordination geometries in metal complexes with pyrazine-dicarbaldehyde derivatives.

| Metal Ion | Ligand(s) | Coordination Geometry |

| Mg(II) | Pyrazine-2,6-dicarboxylate, Water | Distorted Octahedral |

| Ca(II) | Pyrazine-2,6-dicarboxylate, Water | Pentagonal Bipyramidal |

| Co(II) | Pyrazine-2,3-dicarboxylic acid, 1,10-phenanthroline | Distorted Octahedral |

| Cu(II) | Pyridine-2,6-dicarboxylic acid, 2-aminothiazole, Water | Square Pyramidal |

| Zn(II) | Pyrazine-2,5-diyldimethanol, Chloride, Water | Distorted Octahedral & Tetrahedral |

| Ni(II) | Pyridine-2,6-dicarboxylate (B1240393), Pyrazine, Dimethyl sulfoxide | Distorted Octahedral |

| Ag(I) | Pyrazine-2,3-dicarboxylate, Ethylenediamine | Various geometries |

Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in the stabilization and assembly of the crystal structures of this compound-based complexes. These non-covalent forces dictate the packing of molecules and can lead to the formation of higher-dimensional supramolecular architectures.

Hydrogen Bonding: Hydrogen bonds are prevalent in these crystal structures, often involving coordinated water molecules, carboxylate groups, and the nitrogen atoms of the pyrazine ring. In the crystal structure of pyrazine-2,6-dicarboxylic acid dihydrate, planar layers are formed through a network of hydrogen bonds between the acid and water molecules. tandfonline.com In a magnesium(II) complex, hydrogen bonds are observed between the coordinated water molecules and the carboxylate oxygens of the pyrazine-2,5-dicarboxylate anions. researchgate.net In some cases, C–H···O hydrogen bonds also contribute to the stability of the crystal packing. iucr.org

π-Stacking: The aromatic nature of the pyrazine ring facilitates π-stacking interactions between adjacent ligands. These interactions are significant in stabilizing the crystal lattice. In a nickel(II) coordination polymer, π-π stacking occurs between the pyridine moieties of the pyridine-2,6-dicarboxylate ligand on adjacent chains. iucr.org The interior of the double-chain structure is dominated by these π-π stacking and C–H···π interactions. iucr.org Similarly, in co-crystals of dimethyl pyrazines with salicylic (B10762653) acid derivatives, aromatic cycle stacking interactions are crucial for the 3D supramolecular network. sci-hub.se

The combination of hydrogen bonding and π-stacking can lead to complex and well-defined supramolecular structures, such as the formation of 3D frameworks from 1D chains. nih.govresearchgate.net

Rational Design of this compound Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and versatile coordination chemistry of this compound and its derivatives make them excellent candidates for the rational design of MOFs with tailored structures and properties.

The aldehyde functional groups of pyrazine-2,5-dicarbaldehyde can be readily converted to other functionalities, such as dicarboxylic acids or Schiff bases, providing a platform for creating a diverse range of linkers for MOF synthesis.

Strategies for 1D, 2D, and 3D Framework Construction

The dimensionality of the resulting MOF architecture (1D, 2D, or 3D) can be controlled through several synthetic strategies:

Choice of Ligand: The geometry of the organic linker is a primary determinant of the final framework topology. The linear nature of 2,5-disubstituted pyrazines is ideal for constructing 1D and 2D frameworks, while the adjacent functional groups in pyrazine-2,3-dicarboxylic acid tend to favor chelation and the formation of denser 3D networks.

Use of Spacers/Co-ligands: The introduction of secondary ligands, or "spacers," can be used to connect lower-dimensional structures into higher-dimensional frameworks. For example, ligands like 4,4'-bipyridine (B149096) and pyrazine have been successfully employed to link copper(II) centers chelated by pyridine-2,6-dicarboxylate into 2D and 3D networks. rsc.org

Reaction Conditions: Solvent, temperature, and pH can significantly influence the final structure. acs.org For instance, the reaction of Co(II) with succinate (B1194679) and pyrazine linkers can yield 1D or 3D coordination polymers depending on the solvent and reaction conditions. nih.gov

Intermolecular Interactions: The strategic use of non-covalent interactions like hydrogen bonding and π-π stacking can guide the assembly of lower-dimensional motifs into more complex 3D supramolecular architectures. nih.gov

Influence of Metal Ion Choice on MOF Topology and Stability

The choice of the metal ion is critical in determining the topology and stability of the resulting MOF. The coordination number, preferred geometry, and Lewis acidity of the metal ion all play a role in the final structure. nih.gov

Coordination Geometry: Different metal ions have distinct coordination preferences, which directly impacts the connectivity of the network. For example, the octahedral coordination of Co(II) and the square planar or octahedral preference of Cu(II) will lead to different framework topologies even with the same ligand.

Stability: The strength of the metal-ligand bond is a key factor in the thermal and chemical stability of the MOF. Zirconium-based MOFs (Zr-MOFs), for example, are known for their exceptional stability due to the strong Zr-O bonds. hep.com.cn A pyrazine-based Zr-MOF, pz-UiO-66, has shown high stability and effectiveness in capturing copper from highly acidic solutions. hep.com.cn

Framework Topology: The molar ratio of the metal ion to the organic linker can also dictate the topology of the MOF. For example, varying the ratio of Co(II) to a tetrazine-based linker resulted in the formation of either 2D or 3D MOFs. acs.org

The interplay between the organic linker, the metal ion, and the reaction conditions provides a powerful toolkit for the rational design and synthesis of this compound-based MOFs with desired dimensionalities, topologies, and stabilities for a range of applications. nih.govnih.gov

Supramolecular Chemistry and Self Assembly of Pyrazine 2,6 Dicarbaldehyde

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using pyrazine-2,6-dicarbaldehyde is rooted in the principles of molecular recognition and programmed self-assembly. The pyrazine (B50134) ring itself offers specific coordination sites through its nitrogen atoms, while the 2,6-dicarbaldehyde groups provide reactive handles for forming larger structures. Key design strategies often involve metal-ligand coordination and the formation of dynamic covalent bonds.

Several approaches are prominent in the construction of these assemblies:

Directional Bonding: This strategy utilizes the well-defined geometry of metal-ligand bonds to direct the assembly of components into predictable shapes. nih.gov

Symmetry Interaction: This approach leverages the symmetry of the building blocks to create highly symmetrical and aesthetically pleasing 3D architectures. nih.gov

Molecular Paneling: Pioneered by Fujita and coworkers, this method uses flat, panel-like molecules to construct polyhedral structures like triangles, squares, and prisms. nih.gov

The choice of metal ions and ligands is crucial in modulating the final architecture, influencing the shape, size, and functionality of the resulting 2D and 3D ensembles. nih.gov The inherent properties of this compound, with its rigid structure and divergent functional groups, make it an ideal component for these design-intensive approaches. For instance, new supramolecular building blocks derived from pyrazine with pendant pyridine (B92270) units have been designed to act as donor tectons in coordination-driven self-assembly, leading to the formation of supramolecular hexagons. rsc.org

Dynamic Covalent Chemistry (DCC) Applications (e.g., Schiff Base Formation in Self-Assembly)

Dynamic Covalent Chemistry (DCC) is a powerful strategy that combines the reversibility of non-covalent interactions with the robustness of covalent bonds. The aldehyde groups of this compound are particularly amenable to DCC, most notably through Schiff base condensation reactions.

This reversible formation of imine bonds allows for "error-correction" during the self-assembly process, leading to the thermodynamically most stable architecture. The reaction of this compound with primary amines yields bis-Schiff base ligands, which are foundational for generating metal-coordinating structures. mdpi.com For example, tridentate Schiff base ligands derived from the condensation of pyridine-2,6-dicarboxaldehyde with amines have been used to create mononuclear iron(II) complexes. mdpi.com Similarly, new families of tridentate Schiff base ligands have been designed for use in creating octahedral molecular templates. acs.org

The self-assembly of trimetallic triangular architectures, instead of the expected tetrametallic squares, from the reaction of metal salts, pyrazine-2,5-dicarbaldehyde (B3154441), and 2-(2-aminoethyl)pyridine (B145717) highlights the complexity and subtlety of these DCC-driven systems. researchgate.net

Formation of Discrete Supramolecular Entities (e.g., Helicates, Cages, Capsules)

The combination of pyrazine-based ligands with metal ions has led to the formation of a variety of discrete, well-defined supramolecular structures such as helicates, cages, and capsules. These entities often possess internal cavities capable of encapsulating guest molecules, leading to applications in molecular recognition, transport, and catalysis. researchgate.netrsc.org

Helicates: The reaction of pyrazine-2,5-dicarbaldehyde with specific amines and metal ions like zinc(II) and iron(II) has been shown to produce rare cyclohelicate triangle architectures. researchgate.net In these structures, the metal ions are located out of the plane of the bridging pyrazine rings, inducing a helical twist. researchgate.netresearchgate.net

Cages and Capsules: The principles of molecular paneling have been successfully applied to create 3D cages and capsules. nih.gov For instance, the self-assembly of palladium(II) ions with pyridyl-substituted ligands can form highly symmetric prismatic cages with large internal cavities. rsc.org While not directly using this compound, these examples illustrate the potential for pyrazine-based building blocks in constructing cage-like structures. The tunability of these cages allows for the selective encapsulation of a wide range of guest molecules. researchgate.netacs.org The formation of tetrahedral cages that can selectively extract specific anions from a solution demonstrates the functional potential of these assemblies. nih.gov

The stoichiometry of the reactants and the coordination geometry of the metal ion are critical factors in determining whether a discrete cage or an extended polymer is formed.

Extended Supramolecular Networks

Beyond discrete entities, this compound and its derivatives are instrumental in constructing extended supramolecular networks, including 1D, 2D, and 3D coordination polymers. These networks are held together by a combination of strong metal-ligand bonds and weaker non-covalent interactions.

Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in reinforcing and directing the assembly of extended networks. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the aldehyde or derivative carboxylate groups can act as hydrogen bond acceptors. nih.govtandfonline.com

In the solid state, molecules often arrange to maximize these interactions. For example, in the crystal structure of pyrazine-2,6-dicarboxylic acid dihydrate, the acid and water molecules form planar layers interacting through a network of hydrogen bonds. tandfonline.comresearchgate.nettandfonline.com Similarly, in metal complexes, coordinated water molecules can donate hydrogen bonds to the pyrazine-dicarboxylate anions, creating robust three-dimensional networks. nih.govresearchgate.nettandfonline.com The presence of different organic cations can influence the packing and hydrogen-bonding patterns in the crystal lattice. acs.org

The table below summarizes hydrogen bond interactions in a related pyrazine derivative system.

| Compound | Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| H₃anthraimmida·pyzda·2H₂O·CH₃OH | N3–H⋯O4 | 2.693(2) | 167 | rsc.org |

| H₃anthraimmida·pyzda·2H₂O·CH₃OH | N1–H⋯O3 | 2.737(3) | 150 | rsc.org |

| H₃anthraimida·pyzda·H₂pyzda·H₂O | O8–H⋯O1 | 2.519(5) | 161 | rsc.org |

| H₃anthraimida·pyzda·H₂pyzda·H₂O | O5–H⋯O4 | 2.505(6) | 162(5) | rsc.org |

This table is generated based on data from a study on pyrazine-2,3-dicarboxylic acid, illustrating the nature of hydrogen bonding in similar systems.

π-Stacking Interactions

The aromatic nature of the pyrazine ring makes it highly susceptible to π-stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, are a significant driving force in the packing of pyrazine-containing molecules in the solid state. They contribute to the stability and rigidity of the resulting supramolecular structures.

Influence of Solvent and Counter-ions on Assembly

The choice of solvent and counter-ions can have a profound impact on the outcome of a self-assembly process. Solvents can influence the solubility of the components, mediate interactions, and in some cases, become incorporated into the final structure. rsc.org

Counter-ions are particularly influential in the self-assembly of charged metallosupramolecular architectures. The size, shape, and charge of an anion can act as a template, directing the formation of a specific structure. acs.org For example, smaller anions like perchlorate (B79767) ([ClO₄]⁻) and tetrafluoroborate (B81430) ([BF₄]⁻) have been shown to favor the formation of molecular squares, while the larger hexafluoroantimonate ([SbF₆]⁻) anion promotes the assembly of a molecular pentagon. acs.org Furthermore, the counter-ions can influence the electronic properties of the assembly, as seen in a 2D copper(II) polymer where perchlorate ions interact with the pyrazine ring through anion-π interactions. bendola.com This interaction is a consequence of the increased π-acidity of the pyrazine ring upon coordination to the copper(II) center. bendola.com The presence of nitrate (B79036) counterions can also augment the water solubility of cage-like structures. acs.org

Applications in Materials Science and Catalysis

Polymer and Advanced Material Synthesis

The dialdehyde structure of Pyrazine-2,6-dicarbaldehyde makes it an ideal monomer for condensation polymerizations, leading to the creation of materials with tailored properties.

The integration of pyrazine (B50134) units into polymer backbones is a well-established method for modifying the thermal, electronic, and mechanical properties of materials. This compound can be reacted with various di- or poly-functional amines to form Schiff base polymers (polyimines). The resulting C=N bonds, in conjunction with the pyrazine ring, create a conjugated system that can be useful for electronic applications. A related approach has been used to create a series of biobased pyrazine-containing polyesters through a two-step melt transesterification–polycondensation process, yielding polymers with molecular weights between 12,300 and 47,500 g/mol . acs.org The inclusion of the pyrazine moiety can enhance the thermal stability and influence the crystallinity of the polymer matrix.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them prime candidates for applications in gas storage, separation, and catalysis. This compound serves as a valuable linker in the construction of these frameworks. By reacting with multitopic amine linkers, it can form stable, porous 2D or 3D networks based on imine linkages. researchgate.net

Research has shown that pyrazine-cored COFs are effective in applications such as CO₂ adsorption and the removal of organic dyes from aqueous solutions. rsc.orgbohrium.com These materials exhibit high chemical stability and possess large surface areas. For example, specific pyrazine-based COFs have demonstrated good CO₂ uptake capacities of up to 66.2 mg g⁻¹ at 273 K and can achieve rapid adsorption equilibrium (within 5 minutes) for dyes like Congo red. rsc.orgbohrium.com Furthermore, a 2D pyrazine-linked COF has been successfully employed as a coating for nickel-rich layered oxide cathodes in lithium-ion batteries. nih.gov This coating protects the electrode surface from undesirable interfacial reactions, leading to significantly improved cyclability, rate performance, and thermal stability without hindering the host material's electrical conductivity. nih.gov

Table 1: Applications of Pyrazine-Based Covalent Organic Frameworks

| COF Type | Monomers | Application | Key Finding |

| Pyrazine-cored COFs (COF-H1, COF-H2) | 2,3,5,6-tetrakis(4-aminophenyl)pyrazine and various ditopic aromatic aldehydes | CO₂ adsorption, Dye removal | Exhibits good CO₂ uptake and rapid, high-capacity adsorption of organic dyes like Congo red. rsc.orgbohrium.com |

| 2D Pyrazine-linked COF (Pyr-2D) | Not Specified | Coating for Li-ion battery cathodes | The conjugated framework protects the electrode surface, resulting in superior cyclability and thermal stability. nih.gov |

Pyrazine-ladder polymers feature a planar, rigid backbone composed of fused pyrazine rings, which results in a highly conjugated electronic structure. This unique architecture leads to materials with low optical band gaps, making them promising for use in organic electronics such as transistors and solar cells. researchgate.net The synthesis of these specialized polymers is a multi-step process that relies on precisely functionalized pyrazine monomers. acs.org

Strategies to create these polymers include the Pd/Cu-catalyzed coupling reactions between diiodopyrazines and distannylpyrazines. acs.org The inclusion of the electron-deficient pyrazine units is critical for lowering the material's bandgap relative to other aromatic polymers like poly(p-phenylene). researchgate.net While this compound may not be directly polymerized into a ladder structure, it serves as a crucial precursor for synthesizing the necessary functionalized monomers for these advanced polymerization schemes. acs.org

Chemo/Biosensor Development

The combination of the pyrazine ring's distinct electronic characteristics and the versatile reactivity of the aldehyde groups makes this compound an excellent scaffold for designing sensitive and selective chemo/biosensors. The aldehyde moieties can be readily transformed, most commonly through Schiff base condensation, to append signaling units or analyte recognition sites.

Molecules derived from this compound can function as effective fluorescent sensors for detecting metal ions. The underlying mechanism involves the coordination of a target metal ion by the nitrogen atoms of the pyrazine ring and other suitably positioned donor atoms in the sensor molecule. This binding event modulates the sensor's electronic properties, causing a detectable change in its fluorescence, such as an increase ('turn-on') or decrease ('turn-off') in intensity. nih.govmdpi.com

For example, a common design involves the condensation of the dicarbaldehyde with an amine-bearing fluorophore. This creates a ligand that can selectively chelate metal ions. This principle has been used to develop sensors for a range of metal ions, including biologically significant ones like Zn²⁺ and toxic heavy metals like Cr²⁺, Co²⁺, and Cu²⁺. mdpi.comdntb.gov.ua The "turn-on" response is often attributed to Chelation-Enhanced Fluorescence (CHEF), where metal binding rigidifies the molecular structure, reducing non-radiative decay pathways and thereby amplifying the fluorescence signal. nih.gov

Table 2: Examples of Pyrazine/Pyridine-Based Fluorescent Metal Ion Sensors

| Sensor Base | Target Ion | Sensing Mechanism | Detection Limit |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | 'Turn-on' fluorescence (CHEF) | 0.17 µmol/L nih.gov |

| Pyrazine 2-carbohydrazide | Zn²⁺ | Colorimetric and ratiometric response | Not Specified dntb.gov.ua |

| 2-amino-pyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence intensity deviation | Not Specified mdpi.com |

Luminescent Metal-Organic Frameworks (MOFs) and coordination polymers that incorporate pyrazine-based linkers are highly effective for sensing organic molecules, especially electron-deficient nitroaromatic compounds. acs.orgrsc.org Linkers derived from this compound can be used to construct these sensing platforms. The detection mechanism is typically fluorescence quenching. researchgate.net

In this process, the electron-rich luminescent framework serves as a fluorophore. When electron-deficient analytes, such as nitro antibiotics (e.g., nitrofurazone) or nitroaromatic explosives, are introduced, they interact with the framework. researchgate.net This interaction facilitates an electron transfer from the framework's excited state to the analyte, which quenches the fluorescence. The high surface area and porous nature of these frameworks allow for the efficient capture of analyte molecules, leading to very high sensitivity, often at the parts-per-billion (ppb) level. rsc.orgresearchgate.net

Catalytic Systems

Role as Ligands in Homogeneous Catalysis

This compound is a valuable precursor for synthesizing multidentate ligands, particularly Schiff base ligands, for homogeneous catalysis. The two aldehyde groups can readily condense with primary amines to form diimines, which are excellent chelating agents for a variety of transition metals.

The resulting metal complexes often exhibit significant catalytic activity. The pyrazine ring itself can participate in the catalytic cycle through its electron-withdrawing nature, influencing the electronic properties of the metal center. Furthermore, the steric and electronic properties of the resulting diimine ligand can be fine-tuned by varying the substituent on the primary amine, allowing for the rational design of catalysts for specific applications.

While direct catalytic applications of Schiff base ligands derived from this compound are a developing area of research, the closely related pyrazine-2-carbaldehyde has been used to synthesize Schiff base ligands whose metal complexes show catalytic potential. For instance, Schiff base ligands derived from the condensation of pyrazine-2-carbaldehyde and thiosemicarbazide have been used to prepare Co(II) and Ni(II) complexes. ijcrt.org These complexes have been characterized and their octahedral geometry suggests potential for catalytic applications where such coordination environments are favorable. ijcrt.org

The general synthetic route to form these diimine ligands from this compound is presented below:

Figure 1. General reaction for the synthesis of a diimine ligand from this compound.

Figure 1. General reaction for the synthesis of a diimine ligand from this compound.

The catalytic activity of such complexes would be highly dependent on the choice of metal and the nature of the 'R' group on the amine.

| Ligand Precursor | Amine | Resulting Ligand Type | Potential Metal Coordination | Potential Catalytic Applications |

| This compound | Alkylamine | N,N'-dialkyl-pyrazine-2,6-diimine | Fe(II), Co(II), Ni(II) | Polymerization, Oxidation |

| This compound | Aniline | N,N'-diaryl-pyrazine-2,6-diimine | Pd(II), Pt(II), Ru(II) | Cross-coupling reactions, Hydrogenation |

| This compound | Chiral amine | Chiral N,N'-dialkyl/diaryl-pyrazine-2,6-diimine | Rh(I), Ir(I), Cu(II) | Asymmetric synthesis |

Activity in Oxidation Reactions

Derivatives of pyrazine have demonstrated notable activity in catalytic oxidation reactions. While direct use of this compound as an oxidation catalyst is not extensively documented, its corresponding dicarboxylic acid has been incorporated into catalytically active structures.

A significant example is a praseodymium(III)-containing arsenotungstate, which is bridged by pyrazine-2,3-dicarboxylic acid (pzdc). nih.gov This complex has been shown to be an efficient catalyst for the epoxidation of olefins and the oxidation of alcohols using hydrogen peroxide as the oxidant. nih.gov The turnover frequency (TOF) for the oxidation of 1-phenylethanol reached up to 10,170 h⁻¹, which is remarkably high compared to other reported catalysts. nih.gov

The high catalytic activity of this system is attributed to the unique electronic environment created by the pyrazine dicarboxylate ligand in the polyoxometalate framework. This suggests that this compound, upon oxidation to its corresponding dicarboxylic acid, can be a key component in the development of robust oxidation catalysts.

| Substrate | Oxidant | Catalyst | Product | Conversion (%) | Selectivity (%) |

| Styrene | H₂O₂ | Pr(III)-arsenotungstate-pzdc | Styrene oxide | 98 | 95 |

| Cyclohexene | H₂O₂ | Pr(III)-arsenotungstate-pzdc | Cyclohexene oxide | 95 | 92 |

| 1-Phenylethanol | H₂O₂ | Pr(III)-arsenotungstate-pzdc | Acetophenone | >99 | >99 |

Heterogeneous Catalysis and MOF-based Catalysts

This compound is a potential building block for the synthesis of Metal-Organic Frameworks (MOFs) with applications in heterogeneous catalysis. The aldehyde functional groups can either be pre-modified, for instance, through oxidation to carboxylic acids, to act as linkers, or they can be utilized for post-synthetic modification of the MOF.

The pyrazine core is a popular component in MOF chemistry due to its rigidity and ability to coordinate with metal ions. For example, pyrazine-based linkers have been used to construct iron-based MOFs that exhibit enhanced hydroxyl radical generation in Fenton-like processes. In these materials, the pyrazine nitrogen atoms can coordinate to the metal centers, influencing the electronic structure and catalytic activity.

While direct synthesis of a catalytic MOF from this compound is not yet widely reported, the use of related pyrazine derivatives highlights the potential. For instance, a Co(II)-based 3D MOF incorporating pyrazine as a linker has been synthesized and characterized. nih.gov Although its primary application was in gas adsorption, the presence of accessible metal sites within the porous structure suggests potential for catalytic applications. nih.gov

The likely route to incorporate this compound into a catalytic MOF would involve its oxidation to pyrazine-2,6-dicarboxylic acid, which can then be used as a linker in MOF synthesis. The resulting MOF would possess a high surface area and ordered catalytic sites, making it a promising heterogeneous catalyst.

| MOF Name | Metal Ion | Pyrazine-derived Linker | Potential Catalytic Application |

| Fe-Pz MOF | Fe(III) | Pyrazine-dicarboxylic acid | Fenton-like oxidation |

| Co-Pz MOF | Co(II) | Pyrazine | Gas-phase reactions |

| Zn-Pz MOF | Zn(II) | Tetrakis(4-carboxyphenyl)pyrazine | CO₂ reduction |

Advanced Spectroscopic and Computational Research

Advanced Spectroscopic Characterization Methodologies

A suite of spectroscopic methods is employed to provide a comprehensive understanding of Pyrazine-2,6-dicarbaldehyde. Each technique offers unique insights into different aspects of its molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound and its derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the pyrazine (B50134) ring and the aldehyde groups exhibit characteristic chemical shifts. For instance, in derivatives like 2,6-bis[(2,6-diisopropylphenyl-imino)methyl]pyrazine, the imine protons (CH=N) show a singlet at approximately 8.57 ppm, while the pyrazine ring protons and the protons of the substituent groups appear in distinct regions of the spectrum. znaturforsch.com

The ¹³C NMR spectrum is equally informative. For a related compound, 2,5-dimethylpyrazine-3,6-dicarboxaldehyde, the aldehyde carbon (CHO) resonates at a downfield chemical shift of around 193.56 ppm, which is characteristic of a carbonyl carbon. znaturforsch.com The carbons of the pyrazine ring also show distinct signals, providing a complete carbon framework of the molecule. znaturforsch.com

Interactive Table: Representative NMR Data for Pyrazine Dicarbaldehyde Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

| 2,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine | ¹H | 8.57 (s) | CH=N |

| ¹H | 7.21–7.27 (m) | Phenyl protons | |

| ¹H | 3.11 (s) | Pyrazine CH₃ | |

| ¹H | 3.08 (sept) | CH(CH₃)₂ | |

| ¹H | 1.26 (d) | CH(CH₃)₂ | |

| ¹³C | 163.53 | CH=N | |

| ¹³C | 151.24, 145.32 | Pyrazine ring carbons | |

| ¹³C | 149.02, 136.72, 124.63, 123.01 | Phenyl carbons | |

| ¹³C | 28.02 | C H(CH₃)₂ | |

| ¹³C | 23.45 | CH(C H₃)₂ | |

| ¹³C | 23.24 | Pyrazine CH₃ | |

| 2,5-dimethylpyrazine-3,6-dicarboxaldehyde | ¹³C | 193.56 | CCHO |

| ¹³C | 151.95 | C CHO | |

| ¹³C | 144.65 | C CH₃ | |

| ¹³C | 21.36 | CH₃ |

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound and its complexes. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent feature in the FTIR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the aldehyde groups. In related pyrazine-carboxamide derivatives, this C=O stretch appears in the region of 1673 cm⁻¹. nih.gov Additionally, the spectrum displays bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the aldehyde groups. dergipark.org.tr The positions of these bands can shift upon coordination to a metal ion, providing evidence of complex formation. researchgate.net For instance, in metal complexes of a pyrazine-2-carboxylic acid derivative, a shift in the azomethine absorption band was observed upon coordination to Zn(II) and Cu(II) ions. researchgate.net

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule and is particularly useful for studying its complexation with other species. The UV-Vis spectrum typically shows absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions. ijnrd.orguzh.ch

For pyrazine itself, two types of near-UV absorption bands are observed, corresponding to n→π* and π→π* transitions. montana.edu The π→π* transitions are common in conjugated organic compounds, while n→π* transitions involve the promotion of non-bonding electrons to a π* anti-bonding orbital. ijnrd.org In pyrazine derivatives, these transitions can be influenced by the solvent polarity and substitution on the pyrazine ring. montana.edu The formation of metal complexes with this compound can lead to the appearance of new charge-transfer bands in the UV-Vis spectrum, often in the range of 370-420 nm, which can be indicative of bridging systems with antiferromagnetic interactions. chempap.org Studies on pyridinedicarboxylate-Tb(III) complexes have shown broad, intense absorption bands between 220 and 300 nm, assigned to π-π* transitions of the ligand. nih.gov

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum provides a precise measurement of the mass-to-charge ratio of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₆H₄N₂O₂), the expected molecular weight is approximately 136.11 g/mol . bldpharm.comnih.gov This technique is also invaluable for characterizing reaction products and intermediates in syntheses involving this compound. jyoungpharm.org

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

XRD studies on related pyrazine dicarboxamides have revealed that the molecules can adopt extended conformations, with the pyrazine ring located about a center of inversion. nih.gov The planarity of the molecule and the orientation of the substituent groups are key structural features determined by XRD. For instance, in N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, the pyridine (B92270) rings are inclined to the pyrazine ring by a significant angle. nih.gov In co-crystals of 2,6-dimethylpyrazine (B92225) with dinitrosalicylic acid, the structure was determined to be in the monoclinic P2₁/c space group. sci-hub.se The analysis of coordination polymers involving pyrazine dicarboxylic acids has shown how different isomers can lead to diverse geometrical and structural arrangements, such as distorted octahedral geometries. rsc.org

Interactive Table: Crystallographic Data for a Related Pyrazine Dicarboxamide Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [Cd(pzdc)₀.₅(L)]n·nH₂O | C₁₈H₁₆N₆O₂ | Monoclinic | P2₁/m | 16.685 | 7.080 | 13.454 | 96.24 |

Note: Data for a derivative, not this compound itself.

Theoretical and Computational Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental findings and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netccspublishing.org.cn

DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with FTIR spectra), and electronic transitions (for comparison with UV-Vis spectra). researchgate.netrsc.org For example, DFT studies on related pyrazine-edged triangular metal complexes have been used to confirm that triangles are energetically favored over squares, which is consistent with experimental observations. researchgate.net Furthermore, these calculations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the formation of supramolecular structures. rsc.org In the study of metal complexes, DFT can help to understand the coordination environment and the nature of the metal-ligand bonding. ccspublishing.org.cnrsc.org For instance, natural bond orbital (NBO) analysis can reveal the extent of covalent interaction between the pyrazine ligand and the metal ion. ccspublishing.org.cn

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic properties and energetics of pyrazine derivatives. Although direct DFT studies on this compound are not widely published, analysis of closely related compounds such as pyrazine-2,5-dicarbaldehyde (B3154441) and various pyrazine dicarboxylates allows for insightful extrapolations.

DFT calculations on pyrazine-based ligands are instrumental in understanding their coordination behavior. For instance, in complexes involving pyrazine-2,5-dicarbaldehyde, DFT analysis has revealed that metal centers can be displaced from the pyrazine plane, which explains deviations from idealized geometries in the resulting structures. Furthermore, DFT calculations have been employed to confirm the energetic favorability of certain supramolecular architectures, such as the formation of trimetallic triangles over tetrametallic squares, where vibrational entropy contributions were found to be a dominant factor. researchgate.net

Based on analogous systems, the following table presents expected trends in electronic properties for this compound that could be elucidated by DFT calculations.

| Electronic Property | Expected Significance for this compound |

| Optimized Geometry | Determination of bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the electronic band gap and reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions, indicating sites for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visualizing regions of positive and negative potential to predict sites for intermolecular interactions. |

| Vibrational Frequencies | Theoretical calculation of infrared and Raman spectra to aid in the assignment of experimental vibrational bands. |

This table is illustrative and based on typical outcomes of DFT studies on related pyrazine compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations can elucidate the conformational flexibility of molecules, including the rotation of substituent groups. For a molecule like this compound, MD simulations could model the rotational dynamics of the two aldehyde groups relative to the pyrazine ring in a solvent, revealing the preferred orientations and the energy barriers between different conformations. This is crucial as the conformation can significantly impact the molecule's ability to coordinate with metal ions or participate in supramolecular assemblies.

In the context of materials science, MD simulations have been used to study the dynamic behavior of pyrazine molecules adsorbed within Metal-Organic Frameworks (MOFs). researchgate.net Such studies provide information on the mobility of the guest molecules within the pores and the nature of their interactions with the framework. For this compound, MD simulations could predict its diffusion and binding behavior within porous materials.

The table below outlines the types of dynamic behaviors of this compound that could be investigated using MD simulations.

| Dynamic Property | Information Obtainable from MD Simulations |

| Conformational Dynamics | Analysis of the rotational freedom and preferred orientations of the aldehyde groups. |

| Solvation Structure | Understanding the arrangement of solvent molecules around the solute and its influence on conformation. |

| Intermolecular Interactions | Simulating the formation and breaking of non-covalent bonds in solution or in the solid state. |

| Diffusion Coefficients | Calculating the rate of movement of the molecule in a given medium. |

This table describes potential applications of MD simulations to this compound based on general principles and studies on related molecules.

Computational Modeling of Coordination and Supramolecular Interactions

Computational modeling is essential for predicting and understanding the formation of coordination complexes and supramolecular assemblies involving ligands like this compound. The arrangement of its nitrogen atoms and aldehyde groups makes it a versatile building block for constructing complex architectures.

Studies on related pyrazine derivatives demonstrate the power of computational modeling in this area. For example, DFT calculations have been used to model the self-assembly of cyclohelicate triangles from pyrazine-2,5-dicarbaldehyde and metal ions, showing that enthalpic and entropic factors guide the formation of specific architectures. researchgate.net The modeling of coordination complexes with pyrazine-2,6-dicarboxylate has helped in rationalizing their photophysical properties. acs.org

Computational methods can also predict the geometry of metal complexes. In a study of copper(II) and silver(I) complexes with a pyrazine-containing ligand, DFT calculations were used to elucidate the structures in solution, complementing experimental X-ray diffraction data. rsc.org These models can reveal key structural parameters such as bond lengths, bond angles, and the coordination environment of the metal center.

The types of interactions and resulting structures that can be modeled for this compound are summarized in the table below.

| Interaction/Structure Type | Computational Modeling Approach | Predicted Outcome |

| Coordination to Metal Ions | DFT geometry optimization of metal complexes. | Prediction of coordination numbers, geometries (e.g., octahedral, tetrahedral), and bond parameters. |

| Hydrogen Bonding | Analysis of potential hydrogen bond donors and acceptors. | Identification of likely hydrogen bonding patterns in the solid state or in solution. |

| π-π Stacking | Modeling of interactions between pyrazine rings. | Determination of the geometry and energetic stability of stacked arrangements. |

| Supramolecular Assembly | Simulation of the aggregation of multiple molecules and ions. | Prediction of the formation of dimers, polymers, or extended networks. acs.orgrsc.org |

This table is based on computational studies of analogous pyrazine-based ligands and outlines the expected applications for this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts.

The analysis generates a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (d_i) and outside (d_e) the surface. Different types of interactions (e.g., H···H, C-H···O, C-H···N, π-π stacking) have characteristic appearances on these plots, allowing for their quantification. mdpi.com For pyrazine derivatives, H···H contacts typically constitute a large portion of the surface, with O···H and N···H interactions also being significant, especially in the presence of hydrogen bond donors and acceptors. sci-hub.semdpi.com

The following table summarizes the percentage contributions of different intermolecular contacts found in the Hirshfeld surface analysis of a co-crystal of 2,6-dimethylpyrazine with 3,5-dinitrosalicylic acid (DNSA), which serves as a model for the types of interactions that could be present in crystals of substituted pyrazines. sci-hub.se

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 30.5 | Represents contacts between hydrogen atoms, generally considered weak van der Waals interactions. |

| O···H / H···O | 40.5 | Corresponds to hydrogen bonds and other close contacts involving oxygen and hydrogen atoms. |

| N···H / H···N | 7.7 | Indicates interactions involving the pyrazine nitrogen atoms, often as hydrogen bond acceptors. |

| C···H / H···C | 3.7 | Relates to weaker C-H···π or other van der Waals interactions. |

| Other (C···C, C···O, etc.) | 17.6 | Includes various other close contacts contributing to crystal packing. |

Data derived from the Hirshfeld surface analysis of a 2,6-dimethylpyrazine co-crystal. sci-hub.se

Biological and Medicinal Chemistry Research Mechanism Focused

Molecular Interactions with Biomolecules (e.g., DNA, Enzymes)

The pyrazine (B50134) ring and its substituents are capable of various interactions with biological macromolecules, which underpins their therapeutic potential. A systematic analysis of pyrazine-based ligands in protein structures reveals that the most common interaction is a hydrogen bond with the pyrazine nitrogen atom acting as an acceptor. nih.gov Other significant interactions include weak hydrogen bonds, π-interactions, and coordination with metal ions. nih.gov

Derivatives of the related pyridine-2,6-dicarboxamide have been shown to stabilize telomeric G-quadruplex DNA, suggesting a potential application in senescence-mediated anticancer therapies. mdpi.com Additionally, metal complexes incorporating pyrazine dicarboxylic acid derivatives have demonstrated the ability to bind to and cleave DNA. bohrium.com For instance, palladium(II) complexes with (pyridyl)pyrazine carboxamide ligands have been shown to interact with calf thymus DNA (CT-DNA) primarily through an intercalative mode. ukzn.ac.za Modeling studies of certain triazine complexes have indicated that the minor groove is a favored binding site, involving an extensive network of hydrogen bonds. acs.org

The aldehyde functional groups of pyrazine-2,6-dicarbaldehyde are reactive and can participate in nucleophilic addition and condensation reactions, such as the formation of Schiff bases, which facilitates interactions with biological targets like enzymes.

Studies on Biological Activity Mechanisms (e.g., Antimicrobial, Anticancer)

Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.netresearchgate.net

For example, a copper(II) complex based on a pyrazine derivative demonstrated significant anticancer activity against several cancer cell lines, including HeLa, with an IC50 value of 17.50 μM. rsc.org Research on related pyrazolo compounds has also shown cytotoxic effects against various cancer cell lines, operating through mechanisms like apoptosis induction and cell cycle arrest.

Investigation of Molecular Targets and Pathways

The biological effects of pyrazine derivatives are often linked to their ability to interact with specific molecular targets and pathways. For instance, the anticancer mechanism of a copper(II)-pyrazine complex was linked to the induction of oxidative stress and redox imbalance, evidenced by the upregulation of genes for antioxidant enzymes like superoxide (B77818) dismutase (SOD2) and catalase (CAT). rsc.org

In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, the well-known drug Pyrazinamide (B1679903) (a pyrazine derivative) is a prodrug converted to its active form, pyrazinoic acid (POA). nih.gov While its full mechanism is still under investigation, it is thought to disrupt membrane potential and transport. nih.gov Other pyrazine derivatives have been studied as potential inhibitors of enzymes crucial for mycobacterial survival, such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1). mdpi.com

Furthermore, metabolites of pyrazinamide have been found to be potent inhibitors of aminocarboxy-muconate-semialdehyde decarboxylase, an enzyme in the tryptophan metabolism pathway, leading to an increase in hepatic NAD content. nih.gov

Rational Design of Bioactive Derivatives

The structural versatility of this compound makes it a valuable starting point for the rational design of new therapeutic agents. znaturforsch.comresearchgate.net By modifying the core pyrazine structure, researchers can develop derivatives with enhanced biological activity and target specificity. mdpi.com

A common strategy involves the condensation of the aldehyde groups with various amines to form Schiff bases or other heterocyclic systems. znaturforsch.comjyoungpharm.org This approach has been used to synthesize derivatives with potent antimicrobial and anticancer properties. jyoungpharm.org For example, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were designed as more lipophilic analogs of pyrazinoic acid to improve antimycobacterial activity. mdpi.com One derivative, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, showed high activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.56 μg·mL⁻¹. mdpi.com

The integration of molecular modeling techniques like docking, CoMFA, and CoMSIA with chemical synthesis allows for the rational design of inhibitors targeting specific enzymes or proteins. nih.govnih.gov This hybrid strategy has been successfully employed to develop dual inhibitors of bromodomain and kinase proteins, starting from a quinoxaline (B1680401) scaffold, which is structurally related to pyrazine. nih.gov

Table 1: Bioactive Derivatives of Pyrazine and Their Mechanisms

| Derivative Class | Target/Mechanism | Biological Activity | Reference |

|---|---|---|---|

| Copper(II)-Pyrazine Complex | Induces oxidative stress, upregulates SOD2 and CAT genes | Anticancer | rsc.org |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Potential DprE1 inhibition | Antimycobacterial | mdpi.com |

| Pyrazinamide/Pyrazinoic Acid Metabolite | Inhibits aminocarboxy-muconate-semialdehyde decarboxylase | Affects tryptophan metabolism | nih.gov |

| (Pyridyl)pyrazine carboxamide Palladium(II) complexes | DNA intercalation | Anticancer | ukzn.ac.za |

| Pyridine-2,6-dicarboxamide derivatives | Stabilizes G-quadruplex DNA | Potential Anticancer | mdpi.com |

Chelation Therapy Research Applications (Conceptual)

Chelation therapy involves using agents that can bind to metal ions, forming a complex that can be excreted from the body. medlink.com This therapy is crucial for treating metal poisoning. medlink.com The nitrogen and oxygen atoms present in pyrazine-2,6-dicarboxylic acid (an oxidation product of this compound) and its derivatives make them excellent candidates for acting as chelating ligands for various metal cations, including Cu(II), Co(II), and Fe(II). researchgate.netresearchgate.netrsc.org

The dicarboxylate structure, particularly with adjacent functional groups as in pyrazine-2,3-dicarboxylic acid, is well-suited for chelation. While direct research on this compound in chelation therapy is conceptual, the known metal-coordinating ability of its derivatives suggests potential applications. researchgate.net For instance, derivatives of pyridine-2,6-dicarboxamide have been investigated as metal chelators in the context of neuroprotection. mdpi.com The ability of pyrazine derivatives to chelate iron, copper, and zinc is relevant for addressing neurodegenerative diseases where metal dysregulation plays a role. medlink.com

Prodrug and Drug Delivery System Design (Conceptual)

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This strategy is often used to improve properties like bioavailability or to target specific sites of action. uta.edu The pyrazine structure is a key component of several marketed drugs and is a valuable scaffold for prodrug design. mdpi.comresearchgate.net

Conceptually, the aldehyde groups of this compound could be masked with moieties that are cleaved under specific physiological conditions, such as the acidic microenvironment of tumors or infected tissues, to release a cytotoxic agent. uta.edu Research into pyrazine-based prodrugs for tuberculosis has explored using bicyclic orthoester moieties that undergo acid-catalyzed hydrolysis to release the active drug, pyrazinoic acid, specifically within infected macrophages. uta.edu This targeted release minimizes systemic toxicity. uta.edu The reactivity of the aldehyde groups also allows for their use as linkers in more complex drug delivery systems, potentially for attaching the pyrazine-based drug to a targeting molecule or a nanoparticle carrier system. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of pyrazine-2,6-dicarbaldehyde has been an area of active research, with a focus on improving efficiency and yield. A notable two-step synthesis involves the transformation of readily available 2,6-dimethylpyrazine (B92225) into a distyryl derivative, followed by oxidation. tandfonline.comresearchgate.netfigshare.com The key to this protocol is the careful selection of a dehydration agent in the initial step and the efficiency of the subsequent low-temperature oxidation using an osmium tetroxide/periodate (B1199274) ion system. tandfonline.comresearchgate.netfigshare.com Other approaches have included the ozonolysis of 2,6-distyrylpyrazine.